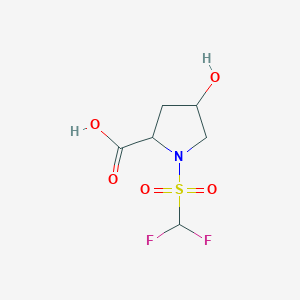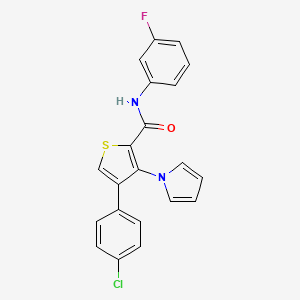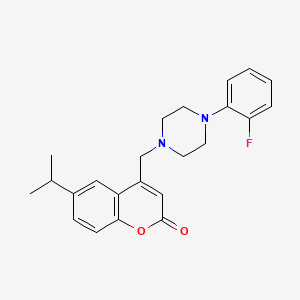![molecular formula C21H24N6O3 B2800950 1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845800-72-8](/img/structure/B2800950.png)
1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Evaluation and Potential Therapeutic Applications
A study synthesized derivatives of 1,3-Dimethyl-8-(2-Morpholinoethyl)-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione to evaluate their pharmacological properties. These compounds, particularly those evaluated in vitro, showed potent ligand activities for the 5-HT(1A) receptor, indicating potential anxiolytic-like and antidepressant activities. Preliminary studies suggested that these derivatives could serve as bases for future research aimed at obtaining new derivatives with potential anxiolytic/antidepressant activities (Zagórska et al., 2009).
Further structural-activity relationship studies identified some compounds within this series as potent 5-HT1A and 5-HT7 receptor ligands, also showing affinity for dopamine D2 receptors. These findings point to the compound's multifaceted pharmacological profile, which could be explored in the development of therapies for neuropsychiatric disorders (Zagórska et al., 2015).
Receptor Affinity and Enzymatic Activity
Another study synthesized derivatives to assess their receptor affinity and inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A, highlighting the structural features responsible for receptor and enzyme activity. This research contributes to understanding the compound's potential as a base for modifying and studying hybrid ligands for treating disorders involving these targets (Zagórska et al., 2016).
Antidepressant and Anxiolytic Properties
In a detailed study on novel imidazopurine-2,4-dione derivatives, including their intrinsic activity at different signaling pathways, antidepressant-like and pharmacokinetic properties, and safety profile were evaluated in animal models. This comprehensive evaluation of compounds AZ-853 and AZ-861 provides insights into their pharmacological, pharmacokinetic, and side effect profiles, encouraging further experiments to understand their mechanisms of action and differences (Partyka et al., 2020).
Mécanisme D'action
Mode of Action
It’s known that the compound has shown activity against p 388 leukemia , suggesting it may interact with cellular components involved in cell proliferation or survival.
Biochemical Pathways
Given its observed antitumor activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.
Pharmacokinetics
Its solubility in water suggests it may have good bioavailability
Result of Action
The compound has shown activity against P 388 leukemia , indicating it may have antitumor effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is soluble in water , suggesting it may be stable in aqueous environments.
Propriétés
IUPAC Name |
2,4-dimethyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-23-18-17(19(28)24(2)21(23)29)27-14-16(15-6-4-3-5-7-15)26(20(27)22-18)9-8-25-10-12-30-13-11-25/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBNDLBUKQJRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2800868.png)
![2-[4-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2800869.png)


![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2800877.png)
![2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800878.png)
![Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800880.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2800881.png)
![3-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2800884.png)


![2-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2800889.png)
![3-[2-[butyl(methyl)amino]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2800890.png)